6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
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Overview
Description
6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline is a heterocyclic aromatic compound with the molecular formula C12H8Cl3N It is characterized by the presence of three chlorine atoms attached to the quinoline ring system, which is fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the chlorination of a precursor quinoline compound. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures and solvent conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at specific positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of chlorine atoms and the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups
Reduction: Dechlorinated quinoline derivatives
Substitution: Quinoline derivatives with amine or thiol groups
Scientific Research Applications
6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
- (3E)-5,7-Dichloro-3-(4-chlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- N-(9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-7-yl)-N,N-dimethylamine
Uniqueness
6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline is unique due to its specific substitution pattern with three chlorine atoms at positions 6, 8, and 9 on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N/c13-6-4-8(14)11-10(5-6)16-9-3-1-2-7(9)12(11)15/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMXVYXMOJVFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=C(C=C3Cl)Cl)N=C2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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